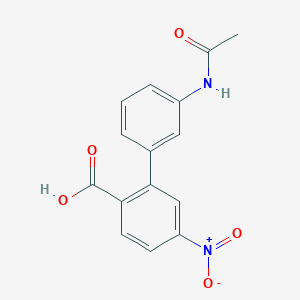![molecular formula C15H12FNO3 B6404846 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261912-43-9](/img/structure/B6404846.png)
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, or 5F2MPA, is an organic compound with the molecular formula C13H13NO3F. It is a colorless solid that has been used in various scientific research applications, including in the synthesis of biologically active compounds. 5F2MPA is a versatile compound that has been used in the synthesis of various compounds, including drugs, polymeric materials, and other organic compounds. 5F2MPA has been used in the synthesis of biologically active compounds due to its ability to act as both a protecting group and a reactant.
Applications De Recherche Scientifique
5F2MPA has been used in various scientific research applications. It has been used in the synthesis of biologically active compounds, such as drugs and polymers. 5F2MPA has also been used in the synthesis of various organic compounds, including polymers and dyes. 5F2MPA has been used in the synthesis of drugs, such as 5-fluorouracil, which is an anti-cancer drug. 5F2MPA has also been used in the synthesis of polymers, such as polyvinyl alcohol and polyethylene glycol.
Mécanisme D'action
5F2MPA acts as both a protecting group and a reactant in the synthesis of biologically active compounds. 5F2MPA acts as a protecting group by inhibiting the reaction between the reactants and the desired product. 5F2MPA also acts as a reactant by providing the necessary reactants for the synthesis of the desired product.
Biochemical and Physiological Effects
Due to its ability to act as both a protecting group and a reactant, 5F2MPA has been used in the synthesis of various biologically active compounds. 5F2MPA has been used in the synthesis of drugs, such as 5-fluorouracil, which is an anti-cancer drug. 5F2MPA has also been used in the synthesis of polymers, such as polyvinyl alcohol and polyethylene glycol, which have various medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5F2MPA in lab experiments is its high yield and purity of 95%. This makes it an ideal choice for the synthesis of biologically active compounds. Additionally, 5F2MPA is relatively inexpensive and is easy to obtain. The major limitation of using 5F2MPA in lab experiments is its low solubility in water. This makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 5F2MPA in scientific research. One potential direction is the use of 5F2MPA as a reactant in the synthesis of biologically active compounds. Additionally, 5F2MPA could be used in the synthesis of polymers, such as polyvinyl alcohol and polyethylene glycol, which have various medical applications. Furthermore, 5F2MPA could be used in the synthesis of drugs, such as 5-fluorouracil, which is an anti-cancer drug. Finally, 5F2MPA could be used in the synthesis of dyes and other organic compounds.
Méthodes De Synthèse
5F2MPA is synthesized through the reaction of 4-fluorobenzoic acid, N-methyl-aminocarbonyl chloride, and sodium hydroxide in an aqueous medium. This reaction yields 5F2MPA in high yields and with a purity of 95%. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
5-fluoro-2-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCPNDUFPHYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690644 |
Source


|
| Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-43-9 |
Source


|
| Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404792.png)


![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404806.png)
![3-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404808.png)
![4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404814.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404823.png)
![3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404824.png)
![5-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404827.png)
![2-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404834.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404842.png)